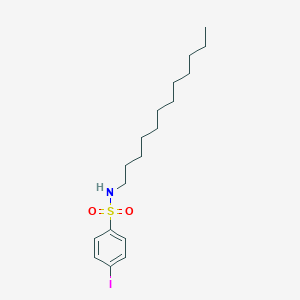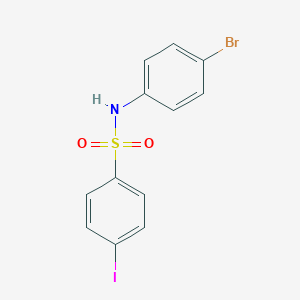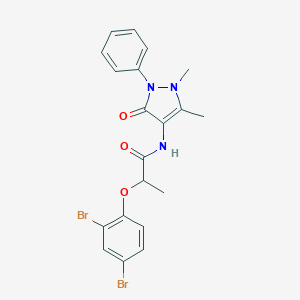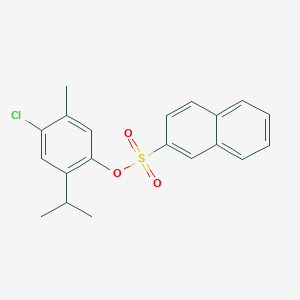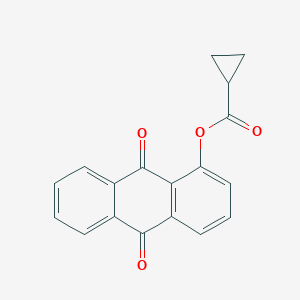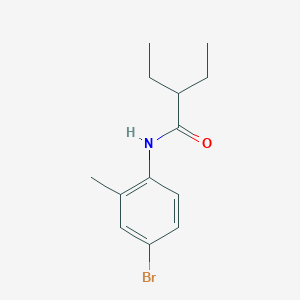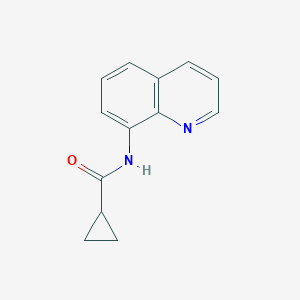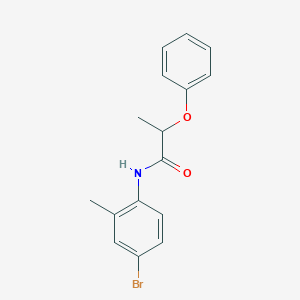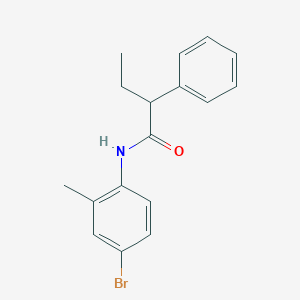
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide, also known as MBX-8025, is a synthetic compound that has gained attention due to its potential therapeutic applications. It belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists and has been studied for its effects on lipid metabolism and inflammation. In
Scientific Research Applications
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been studied extensively for its potential therapeutic applications in various diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and atherosclerosis. It has been shown to improve lipid metabolism and reduce inflammation in preclinical studies.
Mechanism of Action
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide is a PPAR agonist that activates PPARα and PPARδ receptors. PPARs are transcription factors that play a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. Activation of PPARα and PPARδ receptors by N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide leads to increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation.
Biochemical and Physiological Effects
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been shown to have several biochemical and physiological effects in preclinical studies. It improves lipid metabolism by increasing fatty acid oxidation and decreasing triglyceride synthesis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been shown to improve insulin sensitivity and glucose homeostasis.
Advantages and Limitations for Lab Experiments
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-established research tool. However, there are also some limitations to using N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet established. Additionally, it may have off-target effects that need to be carefully evaluated.
Future Directions
There are several future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide. One area of interest is its potential therapeutic applications in NAFLD and NASH. Clinical trials are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to understand its mechanism of action and potential off-target effects. Finally, there is a need for more research on the long-term effects of N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide on lipid metabolism, inflammation, and glucose homeostasis.
Conclusion
In conclusion, N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide is a synthetic compound that has potential therapeutic applications in various diseases, including NAFLD, NASH, and atherosclerosis. It activates PPARα and PPARδ receptors, leading to improved lipid metabolism and reduced inflammation. While it has several advantages for lab experiments, its safety and efficacy in humans are not yet established. Further research is needed to fully understand its potential therapeutic applications and long-term effects.
Synthesis Methods
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with hexadecanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
properties
Molecular Formula |
C24H38N2OS |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide |
InChI |
InChI=1S/C24H38N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(27)25-24-26-23-20(2)17-16-18-21(23)28-24/h16-18H,3-15,19H2,1-2H3,(H,25,26,27) |
InChI Key |
CZSDUJFIZYOGST-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




